![molecular formula C11H8F3N B2451092 2-[4-(Trifluoromethyl)phenyl]pyrrole CAS No. 115464-88-5](/img/structure/B2451092.png)

2-[4-(Trifluoromethyl)phenyl]pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

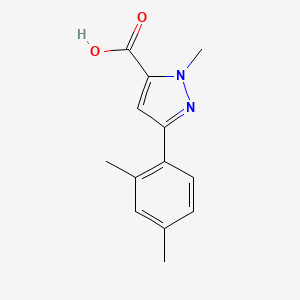

“2-[4-(Trifluoromethyl)phenyl]pyrrole” is a type of pyrrole, which is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products .

Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . A series of 2-substituted-4,5-diarylpyrroles have been reported as potent anti-inflammatory agents . One of these, 2-[(trifluoromethyl) thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl] pyrrole, was reported as a potent anti-inflammatory agent against paw edema produced in the adjuvant arthritis rat model .科学的研究の応用

Electronic Properties and Applications

Electronic Interaction in Ferrocenyl Pyrroles : Compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole show significant electron delocalization and display electrochemically reversible one-electron transfer processes, indicating potential in electronic applications (Hildebrandt, Schaarschmidt & Lang, 2011).

Optical and Electrochemical Properties : Expanded porphyrins substituted with 3,5-bis(trifluoromethyl)phenyl groups exhibit a decrease in the HOMO-LUMO gap with increasing size, suggesting utility in optical and electrochemical applications (Kang et al., 2008).

Synthesis and Functionalization

Synthesis of Pyrroloquinolines : Efficient preparation of 4-polyfluoroaryl pyrrolo[1,2-a]quinolines via palladium-catalyzed reactions highlights the versatility in synthesizing complex structures for further research (Ye, Liu & Wu, 2012).

Regioselective Functionalization : Highly regioselective brominations and subsequent reactions of 1-phenylpyrrole derivatives demonstrate the potential for creating multifunctional pyrrole derivatives (Faigl et al., 2012).

Creation of Electrophilic Trifluoromethylating Agents : Development of novel electrophilic trifluoromethylating agents using pyrroles indicates advancements in synthetic chemistry (Yang, Kirchmeier & Shreeve, 1998).

Photophysical Studies

Dual-State Luminescence : Study of 2,3,4,5-Tetraphenyl-1H-pyrrole for dual-state luminescence in solution and solid state opens doors for applications in light-emitting devices (Lei et al., 2018).

Phototautomerization in Terphenyl Systems : Investigation into the photophysical properties of [4-(2-Pyrrolyl)phenyl]pyridines suggests potential in phototautomerization reactions, significant in photochemistry (Basarić et al., 2015).

Electropolymerization and Electronic Applications

- Multielectrochromic Copolymer : Synthesis of a novel copolymer with pyrrole units shows multielectrochromic behavior, indicating uses in electrochromic devices (Tutuncu et al., 2019).

特性

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMAAEZCMFBLTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethyl)phenyl]pyrrole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromo-3-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2451011.png)

![(2,4-Dimethylthiazol-5-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2451013.png)

![Ethyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2451014.png)

![5-(3,4-dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2451017.png)

![1,3-Bis[2,6-di(pentan-3-yl)phenyl]-2H-imidazole;3-chloropyridine;palladium(2+);dichloride](/img/structure/B2451020.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-iodophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2451021.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2451022.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2451025.png)

![5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride](/img/structure/B2451026.png)